kadsuralignanI
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Overview
Description
Kadsuralignan I is a dibenzocyclooctadiene lignan isolated from the chloroform fraction of the ethanol extract of Kadsura coccinea . This plant belongs to the Schisandraceae family and is mainly distributed in regions of China such as Jiangxi, Guangdong, Sichuan, Guizhou, and Yunnan . The roots and canes of Kadsura coccinea have been traditionally used for treating chronic gastritis, bruises, rheumatism, and dysmenorrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of kadsuralignan I involves the extraction of the roots of Kadsura coccinea with 80% acetone . The extract is then partitioned with hexane, chloroform, ethyl acetate, n-butanol, and water successively . The chloroform fraction, which shows strong nitric oxide production inhibitory activity, is further fractionated to isolate kadsuralignan I .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of kadsuralignan I. Most of the available data focuses on its extraction from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions: Kadsuralignan I undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as chloroform and ethanol . The specific conditions for these reactions depend on the desired product and the nature of the reaction.
Major Products Formed: The major products formed from the reactions of kadsuralignan I include other lignans and related compounds . These products are often characterized by their unique structural features and biological activities.
Scientific Research Applications
Kadsuralignan I has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . It has been studied for its anti-inflammatory, antioxidant, and cytotoxic activities . Additionally, kadsuralignan I has shown potential in inhibiting nitric oxide production, making it a candidate for further research in anti-inflammatory and anti-allergic applications .
Mechanism of Action
The mechanism of action of kadsuralignan I involves its interaction with various molecular targets and pathways . It has been found to inhibit nitric oxide production in lipopolysaccharide and recombinant mouse interferon-gamma activated murine macrophage-like cell lines . This inhibition is likely due to the compound’s ability to interfere with the signaling pathways involved in nitric oxide synthesis.
Comparison with Similar Compounds
Properties
Molecular Formula |
C27H32O8 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[(9R,10R,11R)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H32O8/c1-8-13(2)27(29)35-26-20-16(10-18(30-5)23(26)31-6)9-14(3)15(4)22(28)17-11-19-24(34-12-33-19)25(32-7)21(17)20/h8,10-11,14-15,22,28H,9,12H2,1-7H3/b13-8-/t14-,15-,22-/m1/s1 |
InChI Key |
YWWMZTMLSGNGCL-MLBNVTFNSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC4=C(C(=C32)OC)OCO4)O)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC4=C(C(=C32)OC)OCO4)O)C)C |
Origin of Product |
United States |
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